2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide - 1116007-48-7

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-2801407
CAS Number: 1116007-48-7
Molecular Formula: C22H14ClF3N4O3
Molecular Weight: 474.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound was synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazol in the presence of potassium carbonate []. Its structure was characterized using single-crystal X-ray diffraction [].

Relevance: This compound shares the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety with the target compound, 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds contain this specific oxadiazole derivative as a core structural element.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound was synthesized as part of a series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide substituents []. This specific compound demonstrated strong antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays []. Docking studies suggested that its mechanism of action might involve binding to tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for a new class of antibiotics [].

Relevance: While not directly sharing the same core structure, both 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide and 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide belong to the broader category of heterocyclic compounds containing acetamide substituents. This structural similarity suggests they might exhibit comparable biological activities and participate in similar chemical reactions.

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide

Compound Description: This compound is a potent and orally active CCK2 receptor antagonist []. It was developed through the optimization of a novel, achiral 1,3,4-benzotriazepine-based lead compound []. This compound exhibits nanomolar affinity for recombinant, human CCK2 receptors and high selectivity over CCK1 receptors []. It potently inhibits pentagastrin-stimulated gastric acid secretion in vivo in rats and dogs, demonstrating its effectiveness both intravenously and enterally [].

Relevance: This compound shares the 1,2,4-oxadiazol moiety with the target compound, 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide. Although the oxadiazole rings are substituted differently in each compound, their presence points to a possible shared chemical lineage or potential for similar biological activities.

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

Compound Description: This compound emerged as a potent hit from a virtual screen targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein []. Mechanistic studies confirmed its direct interaction with HIV-1 MA and demonstrated its antiviral activity in primary human peripheral blood mononuclear cells []. It competes with PI(4,5)P2 for MA binding, hindering new virus production []. Notably, it displays broad neutralizing activity against various group M HIV-1 isolates, making it a promising lead for anti-HIV-1 therapeutics [].

Relevance: Compound 7 and 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide share the 1,2,4-oxadiazol ring as a central structural feature. While their substitutions on this ring differ (4-fluorophenyl vs. 4-chlorophenyl), this commonality suggests potential similarities in their chemical properties and possible biological activity profiles.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Compound Description: This compound is formulated into an amorphous, bioavailable capsule composition using polyethylene glycol (PEG), vitamin E polyethylene glycol succinate, and either polyvinyl pyrrolidone (PVP) or copovidone (PVP-polyvinyl acetate) []. The formulation may include citric acid for enhanced stability and bioavailability [].

Relevance: This compound shares the 1,2,4-oxadiazol moiety with 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds contain this heterocyclic ring, indicating a possible structural relationship and suggesting potential shared chemical properties.

Properties

CAS Number

1116007-48-7

Product Name

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H14ClF3N4O3

Molecular Weight

474.82

InChI

InChI=1S/C22H14ClF3N4O3/c23-16-7-4-13(5-8-16)20-28-21(33-29-20)14-6-9-19(32)30(11-14)12-18(31)27-17-3-1-2-15(10-17)22(24,25)26/h1-11H,12H2,(H,27,31)

InChI Key

LZWPRKFVVXIRKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.